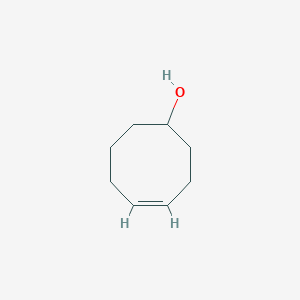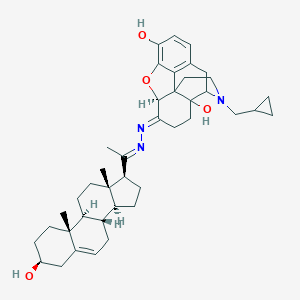
Pregnenolone-naltrexone azine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnenolone-naltrexone azine (PNA) is a novel compound that has recently gained attention in scientific research for its potential therapeutic applications. This compound is a combination of two well-known drugs, pregnenolone and naltrexone, which have been shown to have beneficial effects on various physiological and pathological conditions. PNA has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Pregnenolone-naltrexone azine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. Pregnenolone-naltrexone azine has been shown to bind to the mu-opioid receptor and the N-methyl-D-aspartate receptor, which are involved in pain perception and memory formation, respectively. Pregnenolone-naltrexone azine also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. The compound has been shown to increase the levels of neurosteroids, such as allopregnanolone, which have neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects
Pregnenolone-naltrexone azine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. Pregnenolone-naltrexone azine also has analgesic effects, which are mediated through the activation of the mu-opioid receptor. The compound has been shown to reduce anxiety and depression-like behaviors in animal models, which are mediated through the modulation of the GABAergic and glutamatergic systems. Pregnenolone-naltrexone azine has also been shown to have neuroprotective effects, which are mediated through the modulation of neurosteroid levels.
Vorteile Und Einschränkungen Für Laborexperimente
Pregnenolone-naltrexone azine has several advantages for lab experiments. The compound has been shown to be stable and easy to synthesize. Pregnenolone-naltrexone azine is also relatively easy to administer to animal models, either through injection or oral administration. However, there are some limitations to the use of Pregnenolone-naltrexone azine in lab experiments. The compound has a low solubility in water, which can limit its use in certain experiments. Pregnenolone-naltrexone azine also has a short half-life, which can make it difficult to maintain consistent levels in animal models.
Zukünftige Richtungen
There are several future directions for the study of Pregnenolone-naltrexone azine. One area of research is the potential use of Pregnenolone-naltrexone azine in the treatment of addiction. Pregnenolone-naltrexone azine has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models. Another area of research is the potential use of Pregnenolone-naltrexone azine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pregnenolone-naltrexone azine has been shown to have neuroprotective effects, which may be beneficial in these conditions. Finally, further research is needed to fully understand the mechanism of action of Pregnenolone-naltrexone azine and its potential therapeutic applications.
Conclusion
Pregnenolone-naltrexone azine is a novel compound that has potential therapeutic applications in various physiological and pathological conditions. The compound has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. Pregnenolone-naltrexone azine has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential therapeutic applications of Pregnenolone-naltrexone azine and its mechanism of action.
Synthesemethoden
Pregnenolone-naltrexone azine is synthesized by combining pregnenolone and naltrexone using a specific method. The synthesis involves the reaction of pregnenolone with naltrexone in the presence of a catalyst, such as boron trifluoride etherate or p-toluenesulfonic acid. The reaction results in the formation of Pregnenolone-naltrexone azine, which is a white crystalline powder. The purity of Pregnenolone-naltrexone azine can be confirmed using various analytical techniques, such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Pregnenolone-naltrexone azine has been studied extensively for its potential therapeutic applications in various physiological and pathological conditions. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Pregnenolone-naltrexone azine has also been investigated for its potential use in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder. The compound has been tested in various animal models, and the results have been promising.
Eigenschaften
CAS-Nummer |
108743-74-4 |
|---|---|
Molekularformel |
C41H55N3O4 |
Molekulargewicht |
653.9 g/mol |
IUPAC-Name |
(7E,7aS)-3-(cyclopropylmethyl)-7-[(E)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylidenehydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C41H55N3O4/c1-23(29-9-10-30-28-8-7-26-21-27(45)12-15-38(26,2)31(28)13-16-39(29,30)3)42-43-32-14-17-41(47)34-20-25-6-11-33(46)36-35(25)40(41,37(32)48-36)18-19-44(34)22-24-4-5-24/h6-7,11,24,27-31,34,37,45-47H,4-5,8-10,12-22H2,1-3H3/b42-23+,43-32+/t27-,28-,29+,30-,31-,34?,37+,38-,39+,40?,41?/m0/s1 |
InChI-Schlüssel |
BRUOIIRRNBKKHH-XSMYIDEESA-N |
Isomerische SMILES |
C/C(=N\N=C\1/CCC2(C3CC4=C5C2([C@@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)/[C@H]7CC[C@@H]8[C@@]7(CC[C@H]9[C@H]8CC=C1[C@@]9(CC[C@@H](C1)O)C)C |
SMILES |
CC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C |
Kanonische SMILES |
CC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C |
Synonyme |
naltrexone-pregnenolone mixed azine PH-NX pregnenolone-naltrexone azine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



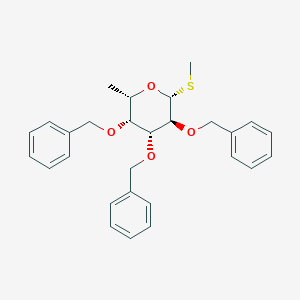
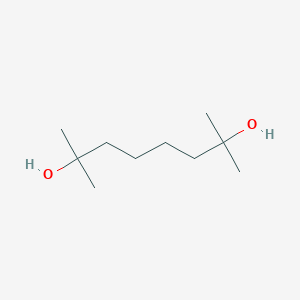
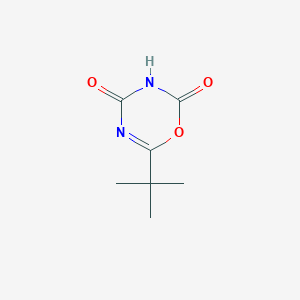

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
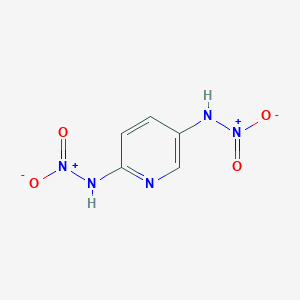
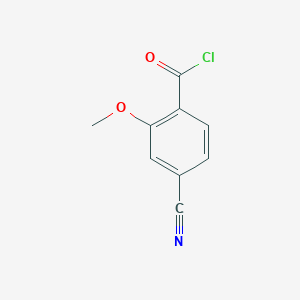
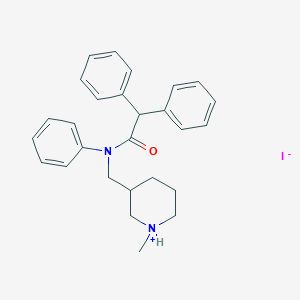
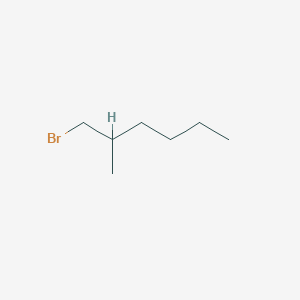
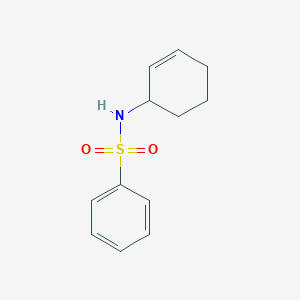

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
